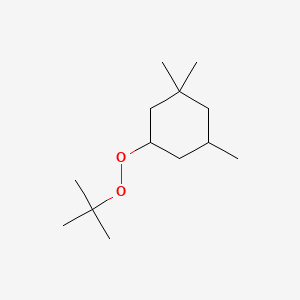
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is an organic peroxide compound widely used as an initiator in polymerization reactions. Its structure includes a peroxy group bonded to a cyclohexane ring, making it highly reactive and useful in various industrial applications .
Métodos De Preparación
The synthesis of 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane typically involves the reaction of tert-butyl hydroperoxide with 1,1,5-trimethylcyclohexanol under controlled conditions. Industrial production methods often use continuous preparation processes with plate exchangers to ensure high heat exchange capacity and maintain reaction stability .
Análisis De Reacciones Químicas
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, decomposing to form free radicals.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents. Common reagents include acids, bases, and metal ions, which can catalyze the decomposition of the compound. .
Aplicaciones Científicas De Investigación
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is extensively used in scientific research, particularly in:
Chemistry: As a radical initiator in polymerization reactions, it helps in the synthesis of polymers and copolymers.
Biology: It is used in studies involving oxidative stress and free radical biology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of plastics, rubbers, and other synthetic materials
Mecanismo De Acción
The compound exerts its effects primarily through the generation of free radicals. When heated or exposed to specific catalysts, the peroxy bond breaks, releasing free radicals that initiate various chemical reactions. These radicals can interact with molecular targets, leading to polymerization or other chemical transformations .
Comparación Con Compuestos Similares
Similar compounds include di-tert-butyl peroxide and tert-butyl hydroperoxide. Compared to these, 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is unique due to its cyclohexane ring structure, which provides additional stability and reactivity. This makes it particularly effective as a polymerization initiator .
Propiedades
Número CAS |
77061-52-0 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
3-tert-butylperoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H26O2/c1-10-7-11(9-13(5,6)8-10)14-15-12(2,3)4/h10-11H,7-9H2,1-6H3 |
Clave InChI |
OXGOEZHUKDEEKS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


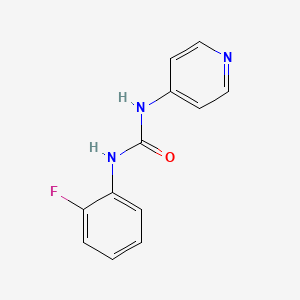

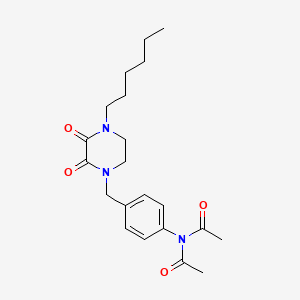


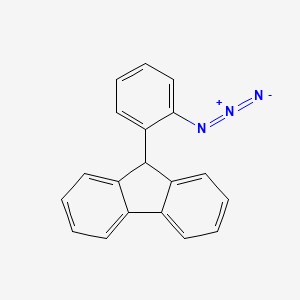


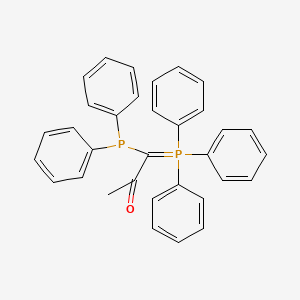
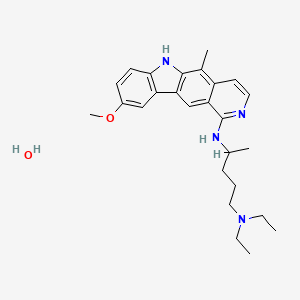
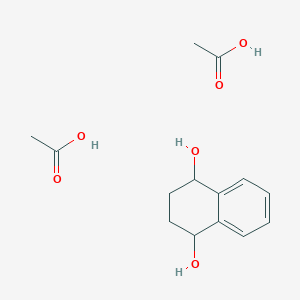
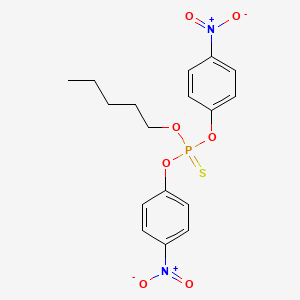
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)

